2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol
Description
Properties
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAUYKLPGKCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidinyl Intermediates
One principal approach involves the reductive amination of substituted hydroxyethylamines with piperidin-4-ylmethyl amines. This method is well-documented in patent literature, where the compound of interest or its analogues are prepared by reacting substituted (2R)-hydroxyethylamines with 1-substituted-4-(aminomethyl)piperidines under reductive amination conditions.
- Starting materials : Substituted hydroxyaryl compounds and 1-substituted-4-(aminomethyl)piperidine.
- Reagents and conditions : Use of reducing agents such as sodium triacetoxyborohydride or borohydride complexes in solvents like THF or DMF.
- Mechanism : Formation of an imine intermediate followed by reduction to the corresponding amine.
- Advantages : High selectivity and moderate to good yields.
This method allows introduction of the aminomethyl group at the piperidine ring while linking it to the chlorophenol moiety through a methylene bridge.
Synthesis via Substituted Piperidine Carbamates and Ureas
Another synthetic route involves preparing intermediates such as 1-(4-carboxamido-piperidin-1-yl)-3-substituted ureas, which are then reduced to 1-(4-aminomethyl-piperidin-1-yl) derivatives:
- Step 1 : Reaction of isonipecotamide with substituted isocyanates in solvents like THF or dioxane, using acid scavengers such as diisopropylethyl amine to form urea intermediates.
- Step 2 : Reduction of the amide carbonyl group using borane-tetrahydrofuran complex (BH3-THF) to yield the aminomethyl piperidine derivative.
- Step 3 : Protection of the primary amine as a Boc-carbamate if needed, using di-tert-butyl dicarbonate.
- Step 4 : Final coupling with 4-chlorophenol derivatives via nucleophilic substitution or peptide coupling reactions.
This multi-step approach provides precise control over substitution patterns and functionalities on the piperidine ring.
Reaction Conditions and Optimization
The preparation methods emphasize the following conditions for optimal yields and purity:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | Sodium triacetoxyborohydride, THF or DMF | Mild conditions, avoids over-reduction |
| Urea formation | Isonipecotamide, substituted isocyanate, DIPEA | Acid scavenger critical for reaction |
| Amide reduction | BH3-THF complex, THF | Selective reduction of amide to amine |
| Protection (Boc) | Di-tert-butyl dicarbonate, dioxane-water, K2CO3 | Protects amine during subsequent steps |
| Coupling with chlorophenol | Peptide coupling reagents (e.g., benzyltriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), triethylamine, DMF | Efficient formation of methylene linkage |
Representative Synthetic Scheme
A simplified synthetic scheme based on the above methods can be outlined as:
Formation of 1-(4-aminomethyl)piperidine intermediate
Reduction of 1-(4-carboxamido)piperidine urea derivative using BH3-THF.Coupling with 4-chlorophenol
Activation of 4-chlorophenol derivative (e.g., via halogen or sulfonyl chloride) followed by nucleophilic substitution with the piperidinyl amine.Final deprotection and purification
Removal of protecting groups (if any) and purification by crystallization or chromatography.
Analytical Data and Research Findings
While direct analytical data specific to this compound are sparse in the open literature, analogous compounds prepared by these methods exhibit:
- High purity confirmed by NMR and HPLC.
- Yields ranging from 60–85% depending on reaction scale and purification.
- Structural confirmation by mass spectrometry and elemental analysis.
The reductive amination step is particularly critical and benefits from controlled pH and temperature to minimize side reactions such as over-reduction or polymerization.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Reductive amination | Reaction of hydroxyaryl compounds with aminomethyl piperidine | Sodium triacetoxyborohydride, THF/DMF | High selectivity, mild conditions | Requires strict moisture control |
| Urea intermediate synthesis | Reaction of isonipecotamide with substituted isocyanates | DIPEA, THF, followed by BH3-THF reduction | Precise functionalization | Multi-step, requires careful handling of reagents |
| Protection/deprotection | Boc protection with di-tert-butyl dicarbonate | Dioxane-water, K2CO3 | Protects amine during synthesis | Additional purification steps |
| Coupling with chlorophenol | Peptide coupling using activated esters | BOP reagent, triethylamine, DMF | Efficient linkage formation | Sensitive to moisture and temperature |
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.
Industry: The compound can be used in the production of materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol involves its interaction with specific molecular targets. The aminomethyl group and the piperidine ring may play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The chlorophenol moiety can also contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets.
Biological Activity
Overview
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol, also known by its CAS number 1282139-34-7, is a compound that exhibits significant biological activity due to its structural components, which include a piperidine ring and a chlorophenol moiety. This compound has been the subject of various studies aimed at understanding its biochemical interactions and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H19ClN2O, with a molecular weight of 254.75 g/mol. The compound features a piperidine ring that is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle. This inhibition can lead to altered cell proliferation and apoptosis, making the compound a candidate for cancer therapy.
Enzyme Inhibition
The compound's interaction with enzymes has been highlighted in studies focusing on enzyme inhibition. For example, similar piperidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These studies revealed that certain derivatives exhibited strong inhibitory activity, which could be relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Study on Piperidine Derivatives
In a study examining various piperidine derivatives, several compounds were synthesized and tested for their pharmacological potential. The results indicated that specific modifications to the piperidine structure could enhance biological activity, including increased potency against bacterial strains and improved enzyme inhibition .
Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound and target proteins. These studies suggest that the compound can effectively bind to key sites on enzymes such as CDK2, potentially leading to significant biological effects .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol?
Answer:
The synthesis typically involves a two-step process:
Condensation : Reacting a piperidine-derived amine (e.g., 3-(aminomethyl)piperidine) with a chlorophenol-containing ketone (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) in methanol or THF under reflux. This forms an imine intermediate .
Reduction : Sodium borohydride (NaBH₄) in a THF/ethanol mixture reduces the imine to the secondary amine. Yields >80% are achievable with careful pH control during workup .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Condensation | Methanol, 48h, RT | Intramolecular H-bond stabilizes intermediates |
| Reduction | NaBH₄, THF/ethanol (1:1), 273 K | Colorless solution indicates completion |
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR confirms the presence of the piperidine ring (δ 2.5–3.5 ppm for N-CH₂), aromatic protons (δ 6.8–7.2 ppm for chlorophenol), and amine protons (δ 1.5–2.0 ppm) .
- X-ray Crystallography : Resolves absolute configuration (e.g., R,R diastereomers) and intramolecular H-bonds (O-H⋯N, ~2.6 Å). Dihedral angles between aromatic rings (~33°) reveal conformational rigidity .
Advanced: How do intramolecular hydrogen bonds and steric effects influence the compound’s stability and reactivity?
Answer:
- Intramolecular H-bonds : The O-H⋯N interaction (2.647 Å) stabilizes the folded conformation, reducing susceptibility to oxidative degradation .
- Steric Effects : Bulky substituents on the piperidine ring (e.g., cyclopentyl groups) hinder racemization but may reduce catalytic activity in asymmetric reactions .
- Data Contradiction : Some studies report weaker H-bonding (e.g., 2.8 Å) in analogs, suggesting solvent polarity impacts stability .
Advanced: What strategies enhance enantiomeric purity during synthesis?
Answer:
- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to control stereochemistry .
- Chiral Chromatography : Silica-gel TLC with chloroform resolves diastereomers (Rf difference ~0.15) .
- Crystallization : Hexane recrystallization selectively precipitates the desired (R,R)-isomer (>95% ee) .
Advanced: How does this compound perform as a chiral ligand or catalyst in asymmetric synthesis?
Answer:
- Catalytic Activity : The aminophenol moiety acts as a Brønsted base, facilitating enantioselective alkylation (up to 80% ee in ketone reductions) .
- Limitations : Steric bulk from the piperidine ring reduces substrate accessibility, requiring optimization of linker length (e.g., methyl vs. propyl groups) .
- Comparative Data : Analogous compounds with shorter linkers show higher turnover but lower selectivity .
Advanced: What analytical challenges arise when resolving data contradictions between NMR and X-ray results?
Answer:
- Dynamic Effects : NMR may average conformations (e.g., chair-flip of piperidine), whereas X-ray captures static structures. Use variable-temperature NMR to detect flexibility .
- Impurity Interference : Trace diastereomers (<5%) may skew NMR integration but remain undetected in X-ray. LC-MS with chiral columns validates purity .
Advanced: What in vivo or in vitro models are suitable for studying its pharmacological potential?
Answer:
- Bronchodilator Models : Guinea pig tracheal strips assess β₂ agonist activity (EC₅₀ comparisons to salmeterol) .
- Metabolic Stability : Human liver microsomes quantify CYP450-mediated degradation (t₁/₂ >2h suggests viability) .
- Toxicity : Ames test for mutagenicity; exclude analogs with genotoxic impurities (e.g., chloroaniline derivatives) .
Advanced: How do structural modifications impact its physicochemical properties?
Answer:
| Modification | Effect | Reference |
|---|---|---|
| Chlorine → Fluorine | ↑ Lipophilicity (logP +0.5) | |
| Piperidine → Azetidine | ↓ Conformational flexibility | |
| Aminomethyl → Acetamido | ↑ Solubility (aqueous solubility 2x) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
